MFCD06642328
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Overview
Description
The compound identified as “MFCD06642328” is a chemical entity with unique properties and applications. It is important to understand its structure, synthesis, and reactivity to fully appreciate its potential in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD06642328” involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically includes steps such as:
Starting Materials: The synthesis begins with readily available starting materials.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize costs. Industrial methods may include continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
“MFCD06642328” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form new products.
Reduction: Reduction reactions can convert “this compound” into different chemical species.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “this compound” typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon or platinum may be employed to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Scientific Research Applications
“MFCD06642328” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may have applications in biological studies, such as enzyme inhibition or protein binding.
Medicine: Potential medicinal applications include drug development and therapeutic interventions.
Industry: In industrial settings, “this compound” can be used in the production of materials, chemicals, and other products.
Mechanism of Action
The mechanism by which “MFCD06642328” exerts its effects involves specific molecular targets and pathways. Understanding these mechanisms is crucial for its application in various fields:
Molecular Targets: The compound interacts with specific proteins, enzymes, or receptors.
Pathways: It may influence biochemical pathways, leading to desired effects such as inhibition or activation of certain processes.
Properties
IUPAC Name |
N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-(4-fluoroanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF4N3OS/c20-16-6-1-12(19(22,23)24)7-11(16)8-15-9-26-18(29-15)27-17(28)10-25-14-4-2-13(21)3-5-14/h1-7,9,25H,8,10H2,(H,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOYRMUDDGANRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)C(F)(F)F)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF4N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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